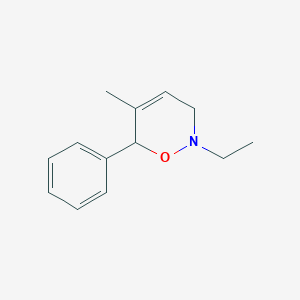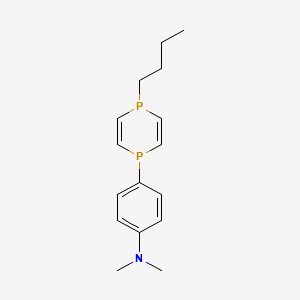
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline is a synthetic organic compound that belongs to the class of phosphinine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline typically involves the reaction of a phosphinine derivative with a butylating agent and N,N-dimethylaniline. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or toluene.
- Temperature: The reaction may be carried out at room temperature or under reflux conditions.
- Catalysts: Catalysts such as palladium or copper complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline would depend on its specific application. For example:
Catalysis: The compound may act as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline: can be compared with other phosphinine derivatives, such as:
Uniqueness
This compound: is unique due to its specific butyl and dimethylaniline substituents, which may impart distinct chemical and physical properties compared to other phosphinine derivatives.
Propiedades
Número CAS |
63429-66-3 |
|---|---|
Fórmula molecular |
C16H23NP2 |
Peso molecular |
291.31 g/mol |
Nombre IUPAC |
4-(4-butyl-1,4-diphosphinin-1-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H23NP2/c1-4-5-10-18-11-13-19(14-12-18)16-8-6-15(7-9-16)17(2)3/h6-9,11-14H,4-5,10H2,1-3H3 |
Clave InChI |
SVMWTOSICJDFPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCP1C=CP(C=C1)C2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



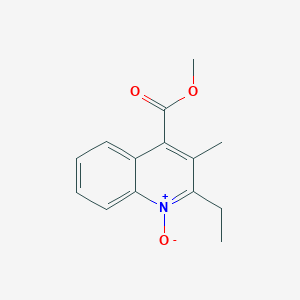
![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)
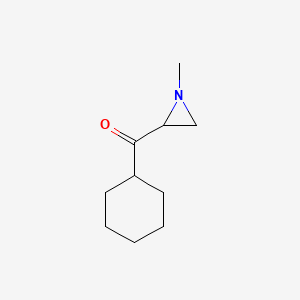
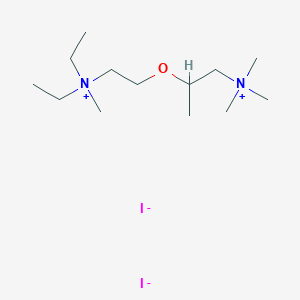
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)

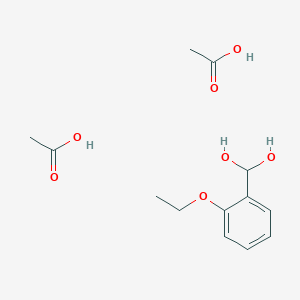



![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
